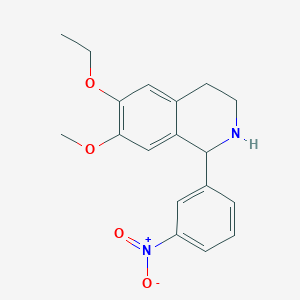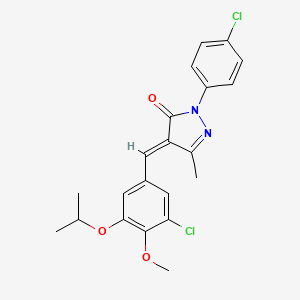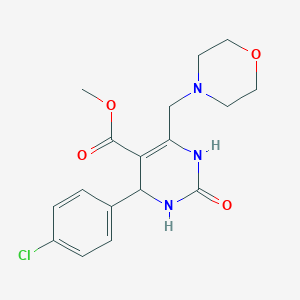![molecular formula C22H29N5O B5297420 1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5297420.png)
1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPP and is known for its ability to interact with various biological systems, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of MPP is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors. MPP has been shown to interact with the adenosine A1 receptor, which plays a crucial role in regulating blood flow and blood pressure. MPP has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of motor function and reward.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects on the body. In animal studies, MPP has been shown to reduce inflammation and oxidative stress, which are two key factors involved in the development of various diseases. MPP has also been shown to reduce the levels of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPP in lab experiments is its ability to interact with various biological systems, making it a versatile tool for studying various disease conditions. However, one of the main limitations of using MPP is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of MPP can be challenging and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research involving MPP. One area of focus is the development of novel drug candidates based on the structure of MPP. Another area of focus is the investigation of the potential therapeutic applications of MPP in various disease conditions, such as cancer and neurological disorders. Additionally, there is a need for further research on the mechanism of action of MPP, which could provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of MPP involves a multi-step process that requires the use of various reagents and catalysts. One of the most common methods for synthesizing MPP involves the condensation of 1-(4-methylbenzyl)-4-piperidinone with 2-(1-piperidinyl)-5-pyrimidinylmethanol in the presence of a suitable base. The resulting compound is then treated with piperazine to yield the final product.
Aplicaciones Científicas De Investigación
MPP has been extensively studied for its potential therapeutic applications in various disease conditions. Some of the areas where MPP has shown promising results include cancer, neurological disorders, and cardiovascular diseases. In cancer research, MPP has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, MPP has been shown to possess neuroprotective properties and has been investigated for the treatment of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, MPP has been shown to reduce blood pressure and improve cardiac function.
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-[(2-piperidin-1-ylpyrimidin-5-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-18-5-7-19(8-6-18)16-27-12-11-25(17-21(27)28)15-20-13-23-22(24-14-20)26-9-3-2-4-10-26/h5-8,13-14H,2-4,9-12,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYVMYRVOLIGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2=O)CC3=CN=C(N=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-difluorophenyl)-N'-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297337.png)

![tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5297364.png)
![(4R)-4-{4-[({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297374.png)

![N-(3-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297389.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5297399.png)
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)
![N,N-diethyl-4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5297407.png)


![2-isobutyl-6-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5297418.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5297427.png)
![methyl 2-{5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5297437.png)